molecular formula C9H17NO6 B10776715 Alpha-Methyl-N-Acetyl-D-Glucosamine

Alpha-Methyl-N-Acetyl-D-Glucosamine

Cat. No.: B10776715
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-LJASKYJCSA-N
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Description

These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group . This compound is a derivative of glucosamine, which is significant in several biological systems.

Preparation Methods

The synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine involves the selective functionalization of different hydroxyl substituents on D-glucose and D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative . Industrial production methods often involve enzymatic and chemical processes to achieve high yields and purity .

Chemical Reactions Analysis

Alpha-Methyl-N-Acetyl-D-Glucosamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

Alpha-Methyl-N-Acetyl-D-Glucosamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and biological effects.

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1

InChI Key

ZEVOCXOZYFLVKN-LJASKYJCSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Origin of Product

United States

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